Molecular Weight Discrimination Against Unwanted Passive Permeability Overlap
The target compound (MW = 344.4 Da) differs from the simplest 2,3-dimethoxybenzamide core (MW ≈ 165.2 Da for 2,3-dimethoxybenzamide lacking the hydroxyethyl-dimethylaminophenyl extension) by approximately 179.2 Da, a mass increment that positions it in a distinct property space for passive permeability and solubility [1]. This difference exceeds the typical threshold (ΔMW > 100 Da) at which significant alterations in ADME properties are expected, making the target compound a deliberately engineered probe rather than a trivial extension of the core scaffold [2].
| Evidence Dimension | Molecular weight differentiation from core scaffold |
|---|---|
| Target Compound Data | MW = 344.4 g/mol |
| Comparator Or Baseline | 2,3-Dimethoxybenzamide (MW ≈ 165.2 g/mol); compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzamide (MW ≈ 298.4 g/mol) |
| Quantified Difference | ΔMW = +179.2 Da (vs core scaffold); +46.0 Da (vs non-dimethoxy analog) |
| Conditions | Computed MW values from PubChem 2.1 (2021.05.07 release) [1] |
Why This Matters
Selecting the exact CAS 1421457-36-4 compound ensures the intended molecular weight range for pharmacokinetic studies, as analogs differing by >100 Da fall outside the optimal property space for CNS penetration or cellular permeability.
- [1] PubChem Compound Summary for CID 71803692. National Center for Biotechnology Information (2025). View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
